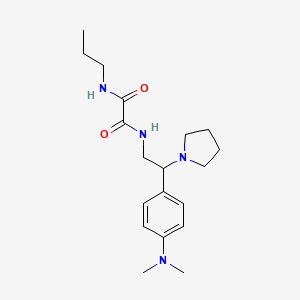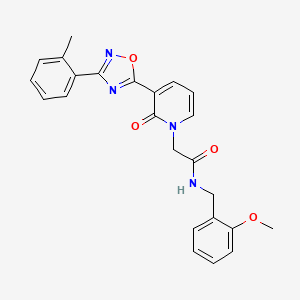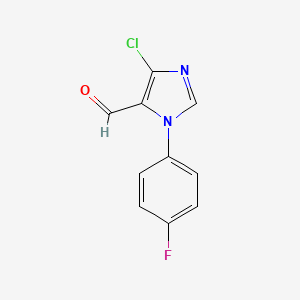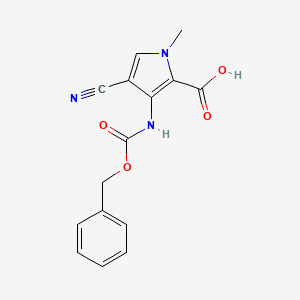
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a non-narcotic analgesic that has been shown to have potent effects on the central nervous system, making it a valuable tool for researchers studying pain and addiction.
Wissenschaftliche Forschungsanwendungen
Antioxidant, Antitumor, and Antimicrobial Activities
- Study : Microwave-assisted synthesis of pyrazolopyridines and their biological activities.
- Findings : Some derivatives demonstrated notable antioxidant, antitumor, and antimicrobial properties. Specifically, compounds related to the queried chemical showed significant activity against liver and breast cell lines.
- Reference : (El‐Borai et al., 2013)
G-Quadruplex Stabilization and Cytotoxic Activity
- Study : Synthesis and evaluation of pyridyl polyoxazoles for G-quadruplex stabilization and cytotoxic activity.
- Findings : A derivative with a dimethylamino-substituted side chain demonstrated high potency in stabilizing G-quadruplex DNA and showed significant cytotoxicity against human tumor cell lines.
- Reference : (Blankson et al., 2013)
Novel 2H-pyrroles Synthesis
- Study : Synthesis of 6-cyanopurines and novel 2H-pyrroles.
- Findings : This study reported the formation of novel 2H-pyrroles, which are characterized and analyzed, showing the versatility of related compounds in synthesizing unique molecular structures.
- Reference : (Alves et al., 1997)
Fluorescent Probe Development
- Study : Development of fluorescent probes for real-time monitoring of low carbon dioxide levels.
- Findings : Probes based on a core structure similar to the queried compound showed promise for selective, real-time detection of CO2, useful in biological and medical applications.
- Reference : (Wang et al., 2015)
[3+2] Cycloaddition Reactions
- Study : Investigation of unexpected [3+2] cycloaddition reactions.
- Findings : The study explored cycloaddition reactions involving compounds with dimethylamino groups, revealing insights into novel synthetic pathways.
- Reference : (Bourhis & Vercauteren, 1994)
Spectroscopic Characterization
- Study : A study on the spectroscopic characterization of a chalcone-derived pyrrole.
- Findings : This research provided insights into the vibrational analysis and potential applications in developing new heterocyclic compounds.
- Reference : (Singh et al., 2014)
Topoisomerase I-Targeting Agents
- Study : Development of novel anticancer agents targeting topoisomerase I.
- Findings : Certain derivatives exhibited potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as anticancer agents.
- Reference : (Ruchelman et al., 2004)
Eigenschaften
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-4-11-20-18(24)19(25)21-14-17(23-12-5-6-13-23)15-7-9-16(10-8-15)22(2)3/h7-10,17H,4-6,11-14H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHVKISOPBLZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2752581.png)
![N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2752582.png)

![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2752586.png)



![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)

![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)